

An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-formylpyridin-3-ylcarbamate*

Cat. No.: *B050166*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-butyl 4-formylpyridin-3-ylcarbamate**. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.

Chemical Identity and Properties

Tert-butyl 4-formylpyridin-3-ylcarbamate, also known by its synonym N-Boc-3-amino-4-formylpyridine, is a pyridine derivative featuring a Boc-protected amine at the 3-position and a formyl group at the 4-position. This strategic placement of functional groups makes it a versatile building block for constructing more complex molecular architectures.

Table 1: General and Physicochemical Properties

Property	Value	Source
CAS Number	116026-95-0	
Molecular Formula	$C_{11}H_{14}N_2O_3$	
Molecular Weight	222.24 g/mol	
Appearance	Yellow to white solid	
Melting Point	52-53 °C	
Boiling Point	310.0 ± 27.0 °C (Predicted)	
Density	1.212 ± 0.06 g/cm ³ (Predicted)	
Storage Conditions	0-8°C	

Table 2: Spectroscopic and Analytical Data

Data Type	Result	Source
LCMS (LC-MS)	$m/z = 223.1$ ($[M+H]^+$) for $C_{11}H_{15}N_2O_3$	

Note: Detailed NMR and FT-IR spectroscopic data are not readily available in public literature. Researchers should perform their own analyses for complete characterization.

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of **tert-butyl 4-formylpyridin-3-ylcarbamate** based on literature procedures.

2.1. Materials and Reagents

- tert-Butylpyridin-3-yl carbamate
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (1.70 M in pentane)

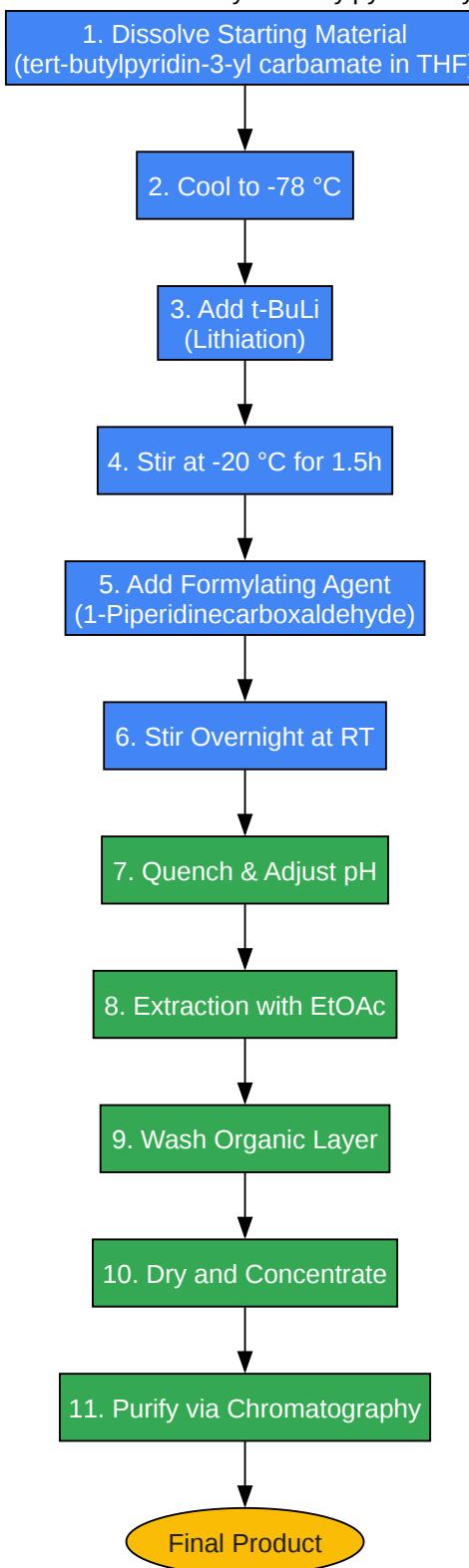
- 1-Piperidinecarboxaldehyde (or N-Formylpiperidine)
- 1 M Hydrochloric Acid (HCl)
- Sodium Carbonate (Na_2CO_3), solid
- Ethyl Acetate (EtOAc)
- Hexane
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Saturated Saline Solution
- Distilled Water
- Silica Gel for column chromatography

2.2. Equipment

- Round-bottom flask
- Magnetic stirrer and stir bar
- Septa and needles for inert atmosphere techniques
- Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

2.3. Experimental Procedure

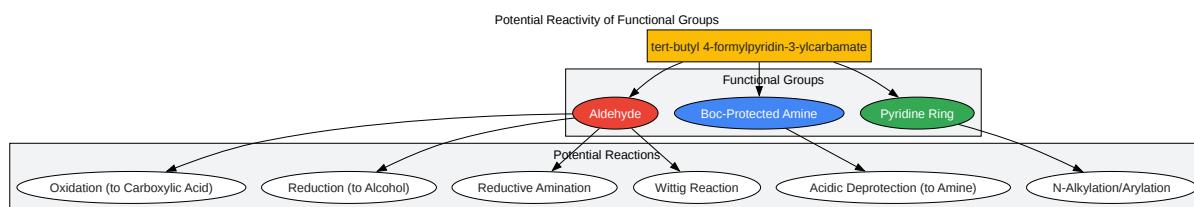
- Reaction Setup: Dissolve tert-butylpyridin-3-yl carbamate (17.7 g, 91.1 mmol) in anhydrous THF (300 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).


- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add a 1.70 M solution of tert-butyllithium in pentane (129 mL) to the cooled solution while stirring. Maintain the temperature at -78 °C.
- Warming and Stirring: After the addition is complete, continue to stir the reaction mixture at -78 °C for 15 minutes. Then, allow the mixture to warm to -20 °C and stir for an additional 1.5 hours.
- Formylation: While maintaining the temperature below -15 °C, add 1-piperidinecarboxaldehyde (30.4 mL, 0.273 mol) dropwise to the reaction mixture.
- Reaction Completion: After the dropwise addition, allow the reaction mixture to warm to room temperature and stir overnight.
- Quenching and pH Adjustment: Cool the mixture to 0 °C in an ice bath. Slowly add 1 M HCl solution to adjust the pH to 2. Following this, carefully add solid Na₂CO₃ to neutralize the mixture to a pH of 7.
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with water (three times) and then with a saturated saline solution.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting residue by silica gel column chromatography using an eluent of 50% ethyl acetate in hexane. This should afford tert-butyl (4-formylpyridin-3-yl)carbamate as a yellow solid (12.2 g, 60% yield).

Visualized Workflows and Relationships

3.1. Synthesis Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of **tert-butyl 4-formylpyridin-3-ylcarbamate**.


Synthesis Workflow of tert-butyl 4-formylpyridin-3-ylcarbamate

[Click to download full resolution via product page](#)

Caption: A step-by-step diagram of the synthesis protocol.

3.2. Chemical Reactivity Profile

This diagram outlines the potential chemical transformations of **tert-butyl 4-formylpyridin-3-ylcarbamate** based on its functional groups.

[Click to download full resolution via product page](#)

Caption: Reactivity map based on the molecule's functional groups.

Applications in Research and Development

Tert-butyl 4-formylpyridin-3-ylcarbamate is not typically an end-product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

- **Pharmaceutical Development:** The Boc-protected amine and the aldehyde offer two distinct points for modification. The aldehyde can be used to build heterocyclic systems or be converted into other functional groups, while the Boc-group can be removed under acidic conditions to reveal a primary amine for further elaboration. This makes it a key building block for synthesizing complex molecules, including those targeting neurological disorders.
- **Agrochemical Chemistry:** In a similar fashion to pharmaceutical development, this compound serves as an intermediate in the creation of novel pesticides and herbicides. The pyridine

core is a common scaffold in agrochemicals, and the functional handles of this molecule allow for the systematic modification to optimize biological activity and safety profiles.

Conclusion

Tert-butyl 4-formylpyridin-3-ylcarbamate is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. The well-defined synthesis protocol allows for its reliable production, while its distinct functional groups provide chemists with a versatile platform for molecular design and construction. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

- To cite this document: BenchChem. [An In-depth Technical Guide on Tert-butyl 4-formylpyridin-3-ylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050166#tert-butyl-4-formylpyridin-3-ylcarbamate-chemical-properties\]](https://www.benchchem.com/product/b050166#tert-butyl-4-formylpyridin-3-ylcarbamate-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

